3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone
Overview
Description
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone is an anthraquinone derivative known for its potential antitumor activity. This compound has been studied for its effects against leukemia P388 cells, showing significant inhibitory rates . Anthraquinones are a class of naturally occurring compounds with a wide range of biological activities, making them of great interest in medicinal chemistry.
Preparation Methods
The synthesis of 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone involves a multi-step process starting from 4-acetoxy-3-bromophthalide and dimethoxytoluene . The synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-acetoxy-3-bromophthalide with dimethoxytoluene to form an intermediate compound.
Subsequent reactions: The intermediate undergoes several chemical transformations, including hydrolysis, methylation, and oxidation, to yield the final product.
Reaction conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major products: The major products formed from these reactions include various anthraquinone derivatives with potential biological activities.
Scientific Research Applications
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other anthraquinone derivatives.
Medicine: Due to its antitumor properties, it is being studied for its potential use in developing new anticancer drugs.
Industry: Anthraquinones are also used in the dye industry due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone involves its interaction with cellular targets to exert its antitumor effects. The compound is believed to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress. This leads to the activation of various signaling pathways that result in cell death .
Comparison with Similar Compounds
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone can be compared with other anthraquinone derivatives such as:
1,3-Dihydroxy-2-ethoxymethyl-8-methoxyanthraquinone: This isomer has similar chemical properties but different biological activities.
2-Hydroxy-1-methoxyanthraquinone: Another anthraquinone derivative with distinct biological activities.
3-Hydroxy-1,2-dimethoxyanthraquinone: Known for its anticancer properties, similar to this compound.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and biological activities.
Properties
IUPAC Name |
2-(ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-24-8-11-13(20)7-10-15(18(11)23-2)17(22)14-9(16(10)21)5-4-6-12(14)19/h4-7,19-20H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVWILGGEJGRKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50916607 | |
Record name | 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50916607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94035-92-4 | |
Record name | 8-Hydroxydamnacanthol-omega-ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094035924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50916607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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